2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Preparation of Thiophene Derivative: The thiophene ring is synthesized through a series of reactions, starting with the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarboxaldehyde.
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting 2-thiophenecarboxaldehyde with appropriate reagents to yield the desired pyrimidine derivative.
Coupling Reaction: The thiophene and pyrimidine derivatives are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The thiophene and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure and exhibit similar chemical reactivity.
Pyrimidine Derivatives: Compounds such as pyrimidine-2,4-dione derivatives have similar core structures and are studied for their biological activity.
Uniqueness
What sets 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-13(2)5-8-20-16(23)12-22-15-7-11-27-17(15)18(24)21(19(22)25)9-6-14-4-3-10-26-14/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,20,23) |
InChI Key |
BVNHZSMXKQVJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.